molecular formula C8H9ClN4O B3356703 6-chloro-2-(2-methoxyethyl)-7H-purine CAS No. 682337-97-9

6-chloro-2-(2-methoxyethyl)-7H-purine

Cat. No.: B3356703
CAS No.: 682337-97-9
M. Wt: 212.63 g/mol
InChI Key: KBVHMQDFBROVRI-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-methoxyethyl)-7H-purine (CAS Number: 682337-97-9) is a synthetically modified purine derivative with a molecular formula of C8H9ClN4O and a molecular weight of 212.64 g/mol . This compound serves as a versatile chemical building block (synthon) in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents. The core purine scaffold is a privileged structure in medicinal chemistry, and substitutions at the 2- and 6- positions are known to profoundly influence biological activity . The 6-chloro group in this molecule is a key reactive site, allowing for facile nucleophilic substitution reactions with various amines to create diverse libraries of purine analogues . The 2-(2-methoxyethyl) side chain contributes to the molecule's physicochemical properties and may influence its binding affinity to biological targets. This compound is primarily valued as a precursor in the synthesis of more complex molecules. Researchers utilize it in the exploration of new anticancer agents, as purine derivatives are well-established in the development of compounds that target key cellular pathways, including those involved in proliferation . Furthermore, its structure aligns with that of acyclic nucleoside analogues, a class of compounds with demonstrated significance in antiviral research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions. The specific hazards are not fully detailed in the available sources, but as a standard laboratory chemical, prudent laboratory practices should be observed, including the use of personal protective equipment.

Properties

IUPAC Name

6-chloro-2-(2-methoxyethyl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c1-14-3-2-5-12-7(9)6-8(13-5)11-4-10-6/h4H,2-3H2,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVHMQDFBROVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC2=C(C(=N1)Cl)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620145
Record name 6-Chloro-2-(2-methoxyethyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682337-97-9
Record name 6-Chloro-2-(2-methoxyethyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2-methoxyethyl)-7H-purine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.

    Alkylation: The 2-methoxyethyl group is introduced via an alkylation reaction. This can be achieved using 2-methoxyethyl chloride in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2-methoxyethyl)-7H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.

    Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2-(2-methoxyethyl)-7H-purine.

Scientific Research Applications

6-chloro-2-(2-methoxyethyl)-7H-purine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential interactions with nucleic acids and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

    Industry: It is used in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-methoxyethyl)-7H-purine involves its interaction with biological macromolecules. The chlorine atom and methoxyethyl group can influence the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares key structural and synthetic features of 6-chloro-2-(2-methoxyethyl)-7H-purine with related purine derivatives:

Compound Substituents Molecular Formula Synthetic Yield Key Spectral Data Source
This compound 6-Cl, 2-(2-methoxyethyl) C₈H₉ClN₄O Not reported Inferred from analogs (e.g., δ 4.10 ppm for OCH₃)
N9-[(Z)-4'-Chloro-2'-butenyl]-6-methoxypurine 6-OCH₃, N9-(chlorobutenyl) C₁₀H₁₁ClN₄O 54% ¹H-NMR: δ 8.54 (H-2), δ 4.10 (OCH₃)
2,6-Dichloro-7-(trifluoroethyl)-7H-purine 2-Cl, 6-Cl, 7-(CF₃CH₂) C₇H₄Cl₂F₃N₄ Not reported CAS: 1227047-31-5; Purity: 99%
6-Chloro-7-cyclopropyl-2-(trifluoromethyl) 6-Cl, 7-cyclopropyl, 2-CF₃ C₉H₆ClF₃N₄ Not reported CAS: 1774904-56-1
2-Chloro-6-(2-naphthylsulfanyl)-7H-purine 2-Cl, 6-(naphthylsulfanyl) C₁₅H₉ClN₄S Not reported MW: 312.78 g/mol
Key Observations:
  • Substituent Position and Electronic Effects: The 2-methoxyethyl group in the target compound introduces an electron-donating methoxy moiety, which may enhance solubility in polar solvents compared to halogenated analogs like 2,6-dichloro-7-(trifluoroethyl)-7H-purine .
  • Synthetic Yields :

    • Analogous N9-alkylated purines (e.g., ) achieve moderate yields (~54%) via nucleophilic substitution, suggesting similar challenges in purine functionalization.

Spectral and Analytical Comparisons

  • ¹H-NMR Trends :

    • Methoxy (OCH₃) protons resonate near δ 3.9–4.1 ppm across analogs (e.g., δ 4.10 ppm in ), consistent with the target compound’s expected spectrum.
    • Chloro-substituted purines (e.g., 2,6-dichloro derivatives) show deshielded aromatic protons (δ 8.5–8.7 ppm) due to electron-withdrawing effects .
  • Elemental Analysis :

    • Reported purine derivatives show <±0.4% deviation in C/H/N elemental analysis, underscoring synthetic precision .

Q & A

Q. How to interpret conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Answer : Solubility discrepancies may stem from polymorphic forms or hydration states. Characterize crystalline forms via X-ray diffraction (XRD) and compare partition coefficients (LogP) experimentally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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